

Spectroscopic Analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 4-acetyl-1H-pyrrole-2-carbaldehyde

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-acetyl-1H-pyrrole-2-carbaldehyde**. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted data and compares it with experimentally confirmed data from structurally similar pyrrole derivatives. This approach allows for a robust understanding of the expected spectral characteristics of **4-acetyl-1H-pyrrole-2-carbaldehyde** and provides a valuable resource for researchers working with substituted pyrroles.

Comparison of Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for **4-acetyl-1H-pyrrole-2-carbaldehyde** and its structural analogs.

Table 1: ¹H NMR and ¹³C NMR Data of Pyrrole Derivatives

Compound	1H NMR (ppm)	13C NMR (ppm)	Reference
4-acetyl-1H-pyrrole-2-carbaldehyde (Predicted)	~9.5 (s, 1H, CHO), ~7.5 (d, 1H, H5), ~7.2 (d, 1H, H3), ~2.4 (s, 3H, COCH3), ~11.5 (br s, 1H, NH)	~185 (CHO), ~195 (C=O), ~135 (C2), ~130 (C4), ~125 (C5), ~120 (C3), ~25 (CH3)	N/A
Pyrrole-2-carboxaldehyde	9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4), 11.41 (br s, 1H, NH)	Not Available	[1]
5-(Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde	9.61 (s, 1H, CHO), 6.95 (d, J = 3.7 Hz, 1H, H4), 6.67 (d, J = 3.7 Hz, 1H, H3)	187.5 (CHO), 172.0 (q, J = 30.3 Hz, COCF3), 150.1 (C5), 139.6 (C2), 119.8 (C4), 118.4 (q, J = 292.7 Hz, CF3), 113.7 (C3)	[2]

Table 2: Mass Spectrometry Data of Pyrrole Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Reference
4-acetyl-1H-pyrrole-2-carbaldehyde	C7H7NO2	137.14	Predicted: 137 (M+), 122, 94, 66	[3]
Pyrrole-2-carboxaldehyde	C5H5NO	95.10	95 (M+), 67, 39	[4]
1-Ethyl-1H-pyrrole-2-carboxaldehyde	C7H9NO	123.15	123 (M+), 94, 66	[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for pyrrole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

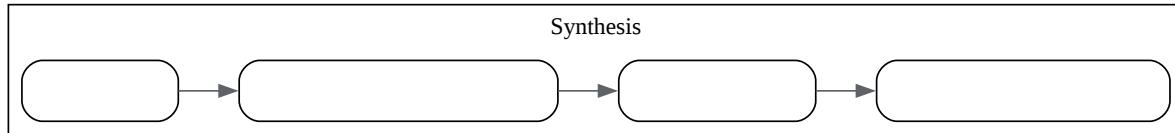
- **Sample Preparation:** Approximately 5-10 mg of the purified pyrrole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone- d_6) in a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a 300 or 400 MHz NMR spectrometer. For ^1H NMR, standard parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ^{13}C NMR, a spectral width of 0-200 ppm is typically used.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
- **Ionization:** Electrospray ionization (ESI) in positive or negative ion mode is a commonly used technique for this class of compounds.
- **Data Acquisition:** The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

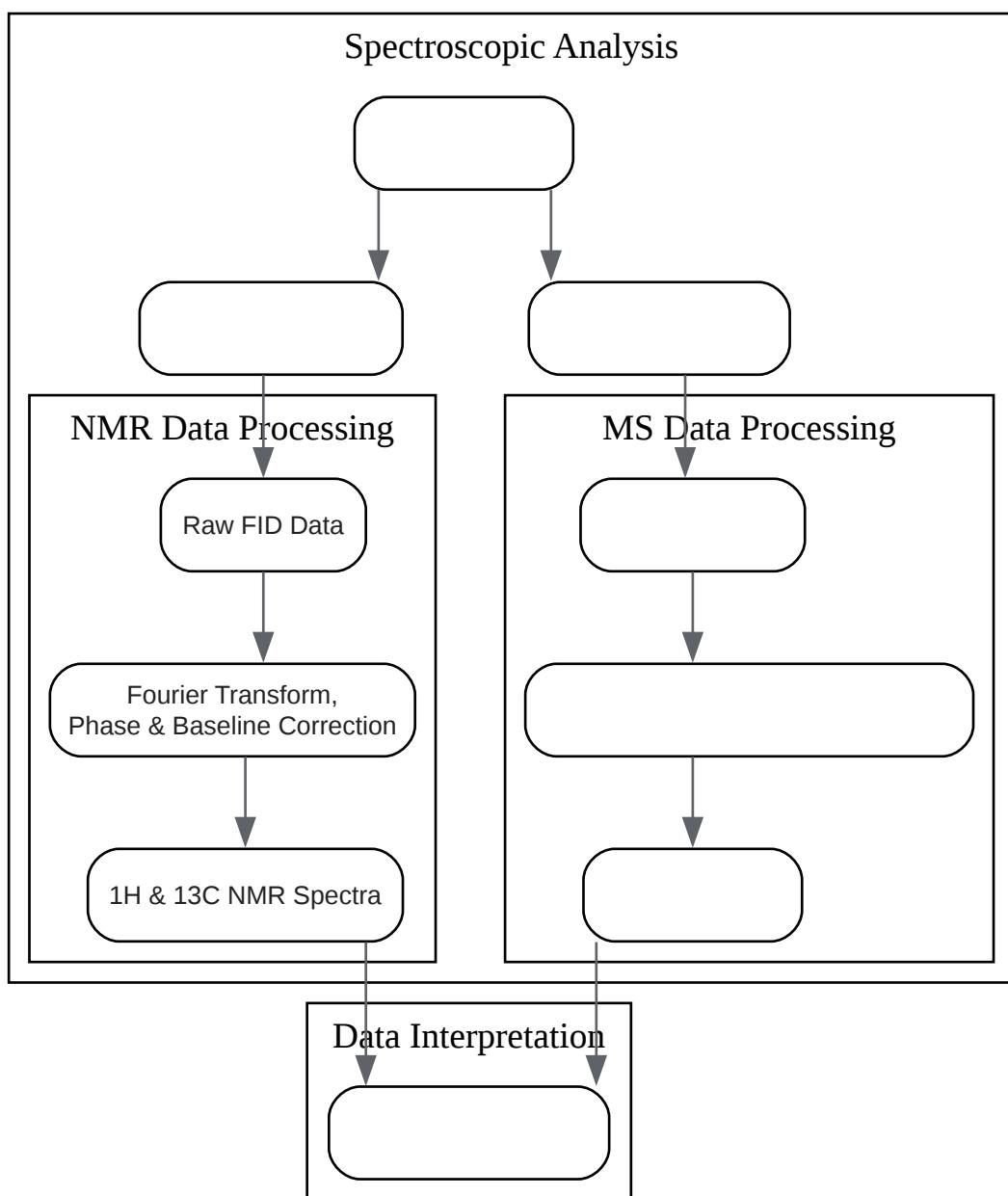
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis, characterization, and data analysis of substituted pyrrole derivatives.



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Caption: General workflow for the synthesis of **4-acetyl-1H-pyrrole-2-carbaldehyde**.



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Caption: Workflow for spectroscopic analysis and structural elucidation.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097130#nmr-and-mass-spectrometry-data-of-4-acetyl-1h-pyrrole-2-carbaldehyde]

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